An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid
An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid
This technical guide provides a comprehensive overview of the chemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a chiral amino acid derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily summarizes computed and predicted properties, supplemented with general experimental protocols applicable to similar compounds.
Core Chemical Properties
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Benzyloxycarbonyl-L-tert-leucine, is a white to off-white powder or crystalline solid. Its structure consists of a tert-leucine core, which is an unnatural amino acid, protected at the amino group with a benzyloxycarbonyl (Cbz or Z) group. This protecting group is common in peptide synthesis and other organic transformations.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Storage Temperature | 2-8°C, Sealed in dry, store in freezer, under -20°C | [2] |
Table 2: Computed and Predicted Properties
| Property | Value | Source |
| Boiling Point | 436.368 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.16 g/cm³ (Predicted) | [2] |
| pKa | 4.01 ± 0.10 (Predicted) | [2] |
| XLogP3 | 2.8 | [2] |
| Refractive Index | 1.528 (Predicted) | [2] |
| Flash Point | 217.708 °C (Predicted) | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 265.13140809 | [2] |
Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.35 | m | 5H | Aromatic (C₆H₅) |
| ¹H | ~5.1 | s | 2H | Benzyl (CH₂) |
| ¹H | ~4.2 | d | 1H | α-CH |
| ¹H | ~1.0 | s | 9H | tert-Butyl (3 x CH₃) |
| ¹³C | ~175 | - | - | Carboxyl (C=O) |
| ¹³C | ~156 | - | - | Carbonyl (NC=O) |
| ¹³C | ~136 | - | - | Aromatic (quaternary C) |
| ¹³C | ~128 | - | - | Aromatic (CH) |
| ¹³C | ~67 | - | - | Benzyl (CH₂) |
| ¹³C | ~60 | - | - | α-C |
| ¹³C | ~34 | - | - | tert-Butyl (quaternary C) |
| ¹³C | ~27 | - | - | tert-Butyl (CH₃) |
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid are not extensively documented in readily accessible literature. However, the following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.
Synthesis
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid typically involves the protection of the amino group of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).
General Protocol for N-Cbz Protection:
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Dissolution: Dissolve (S)-2-amino-3,3-dimethylbutanoic acid in a suitable aqueous basic solution, such as aqueous sodium hydroxide or sodium carbonate, at 0-5°C.
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Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature and pH.
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Reaction: Allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
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Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate, ethanol).
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol:
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Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
The purity and identity of the final product can be confirmed using several analytical techniques.
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Melting Point: Determination of the melting point and comparison with literature values (if available).
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Chiral HPLC: To determine the enantiomeric purity. A chiral stationary phase is required for the direct separation of enantiomers.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid.
Caption: General workflow for synthesis, purification, and analysis.
Signaling Pathways
Currently, there is no available information in the scientific literature to suggest a direct and characterized involvement of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid in specific signaling pathways. As a protected amino acid, its primary role is as a building block in chemical synthesis, particularly in the preparation of peptides and other complex organic molecules. Any biological activity would likely be attributed to the final molecule into which this compound is incorporated.
Safety Information
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.



